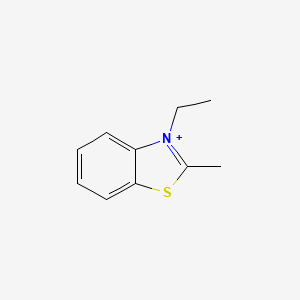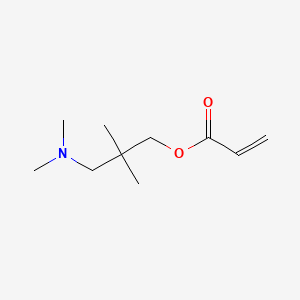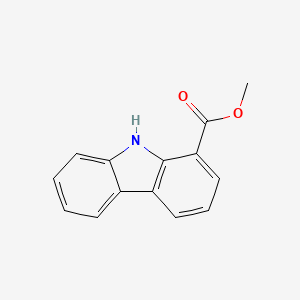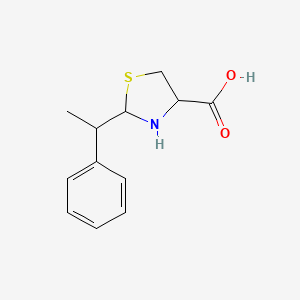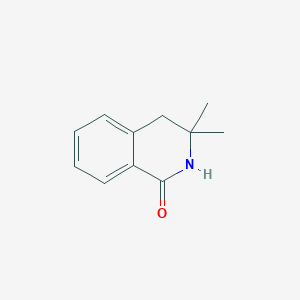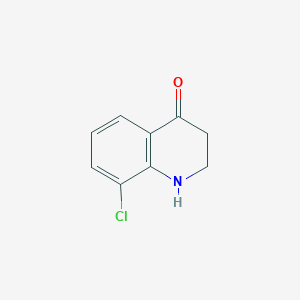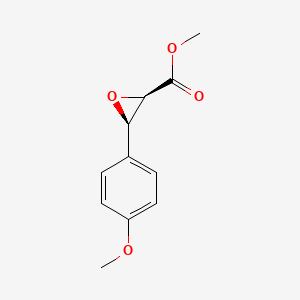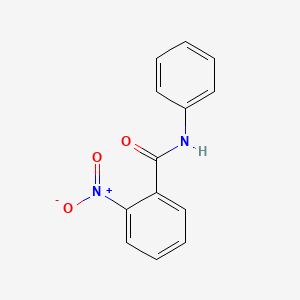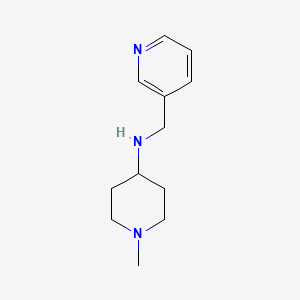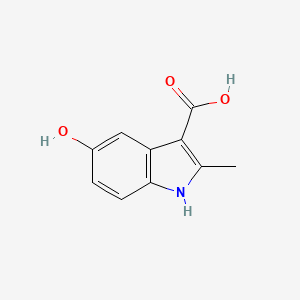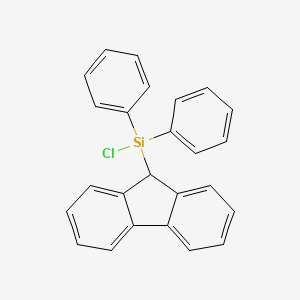
9-(Chlorodiphenylsilyl)-9H-fluorene
Overview
Description
9-(Chlorodiphenylsilyl)-9H-fluorene (9-Cl-9H-Fluorene) is a synthetic organic compound that has been studied for its potential applications in a variety of scientific fields. It is a member of the fluorene family, which is a group of hydrocarbon compounds that contain a 9-phenyl ring. 9-Cl-9H-Fluorene is a colorless solid that has a melting point of 146-147°C and is insoluble in water. It is also known as fluoranthene-9-chloro-9-phenylsilane and 3-chloro-9H-fluorene.
Mechanism Of Action
The mechanism of action of 9-Cl-9H-Fluorene is not well understood. However, it is believed to act as an electron donor or acceptor, depending on the reaction conditions. It is also believed to act as a Lewis acid or base, depending on the reaction conditions. Additionally, it is believed to interact with other molecules in a variety of ways, such as by forming hydrogen bonds, dipole-dipole interactions, and van der Waals forces.
Biochemical And Physiological Effects
The biochemical and physiological effects of 9-Cl-9H-Fluorene have not been extensively studied. However, it has been shown to interact with proteins and other biological molecules, which could potentially lead to changes in their structure and function. Additionally, it has been shown to interact with various drugs, which could potentially lead to changes in their pharmacological properties.
Advantages And Limitations For Lab Experiments
The main advantage of using 9-Cl-9H-Fluorene in laboratory experiments is its low toxicity. Additionally, it is relatively easy to synthesize and is relatively stable in a variety of conditions. However, there are some limitations to using 9-Cl-9H-Fluorene in laboratory experiments. For example, it is not soluble in water and its reaction rate can be affected by the presence of other compounds. Additionally, its mechanism of action is not well understood, which limits its use in certain applications.
Future Directions
The potential future directions for research on 9-Cl-9H-Fluorene include further studies on its mechanism of action, its biochemical and physiological effects, and its potential applications in the development of sensors and other technologies. Additionally, further studies on its interactions with other molecules, such as proteins and drugs, could lead to a better understanding of its potential uses. Additionally, further studies on its synthesis and stability could lead to its use in a variety of laboratory experiments and applications. Finally, further studies on its potential toxicity and environmental effects could lead to its use in the development of safer and more sustainable technologies.
Scientific Research Applications
9-Cl-9H-Fluorene has been studied for its potential applications in a variety of scientific fields. It has been used as a reagent in the synthesis of other compounds, as a catalyst in organic reactions, and as a fluorescent dye in the study of proteins and other biological molecules. It has also been used in the development of sensors for detecting various compounds, such as volatile organic compounds, in the environment. Additionally, 9-Cl-9H-Fluorene has been used in the study of the structure and function of proteins and other biological molecules, as well as in the study of the interactions between drugs and receptors.
properties
IUPAC Name |
chloro-(9H-fluoren-9-yl)-diphenylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19ClSi/c26-27(19-11-3-1-4-12-19,20-13-5-2-6-14-20)25-23-17-9-7-15-21(23)22-16-8-10-18-24(22)25/h1-18,25H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUYDSKYNFIMLFU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[Si](C2C3=CC=CC=C3C4=CC=CC=C24)(C5=CC=CC=C5)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19ClSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70376709 | |
| Record name | 9-(CHLORODIPHENYLSILYL)-9H-FLUORENE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70376709 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
383.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-(Chlorodiphenylsilyl)-9H-fluorene | |
CAS RN |
73220-53-8 | |
| Record name | 9-(CHLORODIPHENYLSILYL)-9H-FLUORENE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70376709 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(Mesitylamino)carbonyl]-7-nitro-5-(trifluoromethyl)-1,3-benzothiazol-3-ium-3-olate](/img/structure/B1620979.png)
![2-[5-chloro-2-nitro-4-(trifluoromethyl)phenyl]sulfanyl-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B1620980.png)
![5-(2-Chloro-1,1-dimethylethyl)-3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazole](/img/structure/B1620984.png)
![3-[(4-Chlorophenyl)thio]-5-(trifluoromethyl)pyridine-2-carbaldehyde](/img/structure/B1620985.png)
